6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Lipophilicity Drug design ADME prediction

6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 866873-03-2; molecular weight 291.34 g/mol; purity ≥95%) is a heterocyclic small molecule belonging to the hexahydropyrido[4,3-d]pyrimidine class. It incorporates a 2‑thioxo (thiocarbonyl) group at position 2 and a 4‑fluorobenzyl substituent at position 6 on a partially saturated bicyclic core.

Molecular Formula C14H14FN3OS
Molecular Weight 291.34
CAS No. 866873-03-2
Cat. No. B3002124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
CAS866873-03-2
Molecular FormulaC14H14FN3OS
Molecular Weight291.34
Structural Identifiers
SMILESC1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
InChIKeyHCCPGJHBLZDJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 866873-03-2): Procurement-Relevant Identity and Scaffold Position


6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 866873-03-2; molecular weight 291.34 g/mol; purity ≥95%) is a heterocyclic small molecule belonging to the hexahydropyrido[4,3-d]pyrimidine class . It incorporates a 2‑thioxo (thiocarbonyl) group at position 2 and a 4‑fluorobenzyl substituent at position 6 on a partially saturated bicyclic core. The scaffold is structurally related to fluoro‑substituted 1,4,5,6,7,8‑hexahydropyrido[4,3‑d]pyrimidines (PPMs) that have been reported as NF‑κB inhibitors with anti‑inflammatory and anti‑hepatoma activities [1]. Its key physicochemical attributes, including calculated LogP, are documented in commercial technical datasheets from major research‑chemical suppliers .

Why 6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one Cannot Be Casually Replaced by In‑Class Analogues


Within the hexahydropyrido[4,3‑d]pyrimidine family, seemingly minor variations in N‑6 benzyl substitution and C‑2 functionality produce quantifiable shifts in lipophilicity, target‑engagement potential, and metabolic susceptibility. The benchmark 6‑benzyl congener (CAS 67140‑12‑9) exhibits a calculated LogP of 0.91, whereas introduction of a para‑fluoro on the benzyl ring raises LogP by approximately 0.28 units to 1.19 . This change in logD7.4 alters passive permeability, plasma protein binding, and CYP‑mediated clearance, making the two compounds non‑interchangeable in cellular and in‑vivo assays. Moreover, published structure–activity relationship (SAR) data on closely related PPM scaffolds demonstrate that fluoro‑substitution is a critical driver of NF‑κB inhibitory potency and that electron‑withdrawing substituents significantly modulate anti‑inflammatory and anti‑hepatoma activity [1]. Replacing the 4‑fluorobenzyl group with a non‑fluorinated or differently substituted benzyl would therefore invalidate quantitative comparisons against literature‑derived benchmark values and compromise experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (866873-03-2)


Computed LogP: 0.28-Unit Increase Over the 6-Benzyl Analogue Quantifies Lipophilicity Differentiation

The target compound (4‑fluorobenzyl derivative) displays a computed LogP of 1.19, compared to 0.91 for the direct 6‑benzyl analogue (CAS 67140‑12‑9), representing a ΔLogP of +0.28 when both values are sourced from the same supplier and identical calculation method . This difference is consistent with the well‑characterized polar‑π effect of a para‑fluoro substituent, which simultaneously increases lipophilicity while preserving the electron‑withdrawing character that modulates π–π interactions in biological targets.

Lipophilicity Drug design ADME prediction

NF‑κB Inhibitory Scaffold: Fluoro-Substitution Is a Documented Potency Driver in Hexahydropyrido[4,3‑d]pyrimidines

Sun et al. (2020) synthesized a series of 27 fluoro‑substituted 1,4,5,6,7,8‑hexahydropyrido[4,3‑d]pyrimidines (PPMs, 31‑57) and demonstrated that electron‑withdrawing fluoro‑substitution was essential for potent NF‑κB inhibition. The most active compound, PPM 43 (bearing 3‑F and 4‑CF3 groups), induced dose‑dependent apoptosis in hepatoma cells and suppressed NF‑κB activation by inhibiting p65, IκBα, and Akt phosphorylation [1]. Although the specific 6‑(4‑fluorobenzyl) derivative was not individually profiled in this series, the systematic SAR establishes that 4‑fluoro‑substituted benzyl appendages contribute favourably to the pharmacophore, providing a literature‑anchored rationale for selecting the 4‑fluorobenzyl congener over non‑fluorinated or differently substituted analogues when the research objective centres on NF‑κB pathway modulation.

NF-κB inhibition Anti-inflammatory Anti-hepatoma

Antiproliferative Potential: PubChem BioAssay Documents Activity Against HeLa Cells for 2-Thioxo-Pyridopyrimidine Chemotype

The PubChem BioAssay database (AID 686) records antiproliferative activity against human HeLa cervical carcinoma cells for a set of 2‑thioxo‑pyridopyrimidine congeners. Out of six tested compounds in this chemotype, three were classified as active and one exhibited an IC50 ≤ 1 µM after 48‑hour incubation in a WST‑8 assay [1]. While the exact 6‑(4‑fluorobenzyl) derivative is not individually listed in this specific bioassay entry, the class‑level data confirm that the 2‑thioxo‑hexahydropyrido[4,3‑d]pyrimidin‑4‑one scaffold can yield sub‑micromolar antiproliferative agents, supporting the selection of this compound for oncology‑focused screening cascades over non‑thioxo or non‑fluorinated alternatives.

Antiproliferative Cancer HeLa

Physicochemical Differentiation from the 2,4‑Dioxo Analogue: Thioxo Group Alters H‑Bonding and Metal‑Chelation Capacity

Replacement of the 2‑thioxo group with a 2‑oxo carbonyl (yielding 6‑(4‑fluorobenzyl)‑5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine‑2,4(1H,3H)‑dione, CAS 866897‑49‑6) produces a measurable shift in molecular weight (291.34 → 275.28 g/mol; ΔMW = −16.06) due to O substitution for S, and alters hydrogen‑bond donor/acceptor profiles . The thiocarbonyl sulfur is a softer base and stronger polarisable atom compared to carbonyl oxygen, conferring distinct metal‑chelation potential (particularly for soft metal ions such as Cu+, Zn2+, and Fe2+) and altered binding to sulfur‑recognising protein pockets (e.g., thioredoxin reductase, metallochaperones). This chemical distinction means the 2‑thioxo derivative cannot be functionally interchanged with the 2,4‑dioxo analogue in assays where sulfur‑mediated interactions are mechanistically relevant.

Thioxo pharmacophore H‑bonding Metal chelation Drug design

Para‑Fluorobenzyl Metabolic Shielding: Qualitative Advantage Over Unsubstituted Benzyl in Oxidative Metabolism

The para‑position of a benzyl substituent is a well‑established metabolic soft spot susceptible to CYP‑mediated hydroxylation. Introduction of a para‑fluoro atom blocks this major phase‑I metabolic route by preventing CYP‑catalysed aromatic hydroxylation at the 4‑position, a principle widely exploited in medicinal chemistry to improve in‑vivo half‑life [1][2]. The 6‑benzyl analogue (CAS 67140‑12‑9) retains an unsubstituted phenyl ring and is predicted to undergo rapid para‑hydroxylation, whereas the target compound’s 4‑fluorobenzyl group is metabolically shielded at this site. While no head‑to‑head microsomal stability data are publicly available for this specific pair, the chemical logic is extensively validated across multiple chemotypes and constitutes a strong procurement‑relevant differentiator.

Metabolic stability CYP450 Fluorine blocking

Best Research and Industrial Application Scenarios for 6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (866873-03-2)


NF‑κB Pathway Screening in Inflammation and Hepatoma Models

Based on the NF‑κB inhibitory SAR established by Sun et al. (2020) for fluoro‑substituted hexahydropyrido[4,3‑d]pyrimidines, the 4‑fluorobenzyl derivative is a rational candidate for inclusion in NF‑κB reporter gene assays and anti‑inflammatory screening cascades. The electron‑withdrawing para‑fluoro substituent aligns with the SAR trend that fluoro‑substitution enhances NF‑κB suppression, making this compound suitable for benchmarking against the published PPM series [1]. Typical applications include LPS‑stimulated RAW264.7 macrophage assays and TNF‑α‑induced NF‑κB activation in HepG2 hepatoma cells.

Oncology Phenotypic Screening Leveraging 2-Thioxo Chemotype Antiproliferative Activity

The PubChem BioAssay (AID 686) confirmation that 2‑thioxo‑pyridopyrimidine congeners exhibit HeLa cell antiproliferative activity—with one compound achieving sub‑micromolar IC50—supports deployment of the target compound in broad‑spectrum cancer cell‑line panels [2]. The combination of a 2‑thioxo group and a 4‑fluorobenzyl substituent creates a chemotype that may engage targets relevant to both solid tumours and haematological malignancies.

Metalloenzyme and Redox‑Active Protein Target Screening

The thiocarbonyl (C=S) moiety in the target compound confers distinct soft‑metal chelation properties absent in the 2,4‑dioxo analogue (CAS 866897‑49‑6) . This makes the compound suitable for screening against zinc‑finger transcription factors, copper‑dependent amine oxidases, thioredoxin reductase, and other metalloproteins where sulfur‑mediated binding is mechanistically important .

Metabolic Stability‑Oriented Probe Development

The para‑fluoro blocking strategy confers a qualitative metabolic stability advantage over the 6‑benzyl analogue (CAS 67140‑12‑9) by preventing CYP‑mediated para‑hydroxylation [3][4]. Researchers developing tool compounds for in‑vivo pharmacology or cellular target‑engagement studies should select the 4‑fluorobenzyl derivative as the preferred scaffold when balancing potency with metabolic durability .

Quote Request

Request a Quote for 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.